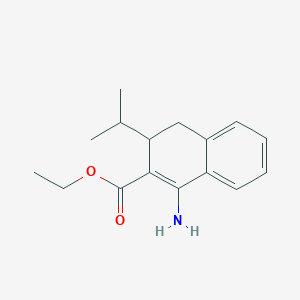

![molecular formula C19H10FN5 B5520875 1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)

1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of molecules known for their significant pharmacological potential and complex molecular structure, which presents an interesting challenge for synthetic chemistry. The relevance of such compounds spans various fields, including medicinal chemistry and material science, due to their unique properties and applications.

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds like 1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile, typically involves multicomponent reactions or novel one-pot strategies. For example, a novel one-pot, four-component reaction efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields, highlighting the synthetic accessibility of such compounds (Yan et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives has been characterized by various spectroscopic methods, including NMR, MS, and IR spectroscopy, as well as X-ray crystallography. These techniques confirm the complex structure of the synthesized compounds and provide detailed insights into their molecular configurations (Yan et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of the pyrido[1,2-a]benzimidazole core allows for further functionalization and modification, leading to a wide variety of derivatives with diverse properties. For instance, chlorination and formylation reactions have been used to introduce new functional groups into the pyrido[1,2-a]benzimidazole framework, enabling the synthesis of compounds with tailored chemical properties (Rida et al., 1988).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives, such as solubility and melting points, are crucial for their application in different fields. These properties are influenced by the specific substituents and the overall molecular structure of the compound.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are central to their potential applications. For example, the fluorescence properties of certain pyrido[1,2-a]benzimidazole derivatives make them suitable for use as fluorescent markers or in material science applications (Yang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound is involved in the regioselective synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole, incorporating phenylsulfonyl moiety. This synthesis is achieved through reactions with appropriate aminoazoles and 1H-benzimidazol-2-ylacetonitrile, both thermally and under microwave irradiation. The cyclocondensation reaction's regioselectivity is confirmed via experimental and theoretical ab initio quantum chemical calculations, emphasizing the compound's role in developing novel heterocyclic structures (Salem et al., 2015).

Fluorescent Properties and Applications

- Pyrido[1,2-a]benzimidazole derivatives exhibit significant fluorescent properties. These compounds have been explored for potential applications as fluorescent probes in living cells and as fluorescent whitening agents for polyester fibers. The versatility in fluorescent response highlights the compound's relevance in both materials science and bioimaging applications (Ji et al., 2018), (Rangnekar et al., 1986).

Antimicrobial Activity

- Some derivatives of pyrido[1,2-a]benzimidazole have been synthesized with the anticipation of antimicrobial activity. Through various synthetic strategies, compounds exhibiting in vitro antimicrobial potential have been identified, demonstrating the structural versatility and potential pharmacological applications of these heterocycles (Badawey & Gohar, 1992).

Novel Synthesis Methods

- Innovative synthetic approaches for pyrido[1,2-a]benzimidazole derivatives, including one-pot, multicomponent reactions, have been developed. These methods provide efficient routes to a wide array of polysubstituted derivatives, showcasing the adaptability and utility of this compound in synthetic organic chemistry (Yan et al., 2009).

Eigenschaften

IUPAC Name |

1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10FN5/c20-14-6-2-1-5-11(14)17-12(9-21)18(23)25-16-8-4-3-7-15(16)24-19(25)13(17)10-22/h1-8H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMRSRKGPPSCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

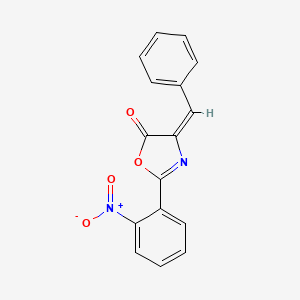

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)